molecular formula C9H9NO4S B1343211 Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate CAS No. 51919-71-2

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Cat. No.: B1343211
CAS No.: 51919-71-2
M. Wt: 227.24 g/mol
InChI Key: MLFKUEQFNLAOQT-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is an organic compound with a complex structure that includes a nitro group, a methylsulfanyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate typically involves the nitration of methyl 4-(methylsulfanyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate, Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate.

    Reduction: Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These transformations can alter the compound’s reactivity and interaction with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate
  • Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate
  • Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate

Uniqueness

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a methylsulfanyl group on the aromatic ring.

Biological Activity

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate (C₉H₉NO₄S) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a methylsulfanyl group attached to a benzenecarboxylate structure, classifying it under nitrobenzoates. Its unique combination of functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reaction of 4-(2-methyl-4-sulfanylquinolines) with methyl iodide in ethanol in the presence of sodium ethylate.
  • Condensation Reactions : Utilizing starting materials such as 2-methyl-5-nitrophenol to yield the desired product.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Anticancer Properties : Studies have shown that derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, certain analogues have been found to enhance caspase-3 activity, indicating their role in inducing programmed cell death in breast cancer cells .
  • Enzyme Inhibition : Interaction studies reveal that this compound may bind to specific enzymes or receptors, potentially acting as a modulator of biochemical pathways.

Anticancer Activity

A study focused on the synthesis and biological evaluation of compounds related to this compound. The results indicated:

  • Microtubule Destabilization : Compounds showed effective inhibition of microtubule assembly at concentrations around 20 μM.
  • Apoptosis Induction : Selected compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .

Antimicrobial Evaluation

Research on structurally similar nitro compounds demonstrated varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

Compound NameStructure TypeKey FeaturesBiological Activity
Methyl 4-hydroxy-3-nitrobenzoateHydroxy derivativeHydroxyl substitution alters reactivityVarying antimicrobial properties
Methyl 4-(ethylthio)-3-nitrobenzoateEthylthio derivativeEthyl group affects steric hindranceAntimicrobial potential
Methyl 4-(methylamino)-3-nitrobenzoateAmino derivativeIncreased activity due to amino functionalityEnhanced anticancer effects
Methyl 4-chloro-3-nitrobenzoateChloro derivativeEnhanced electrophilicity due to chlorine substituentPotentially increased cytotoxicity

Properties

IUPAC Name

methyl 4-methylsulfanyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFKUEQFNLAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611224
Record name Methyl 4-(methylsulfanyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51919-71-2
Record name Methyl 4-(methylsulfanyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-chloro-3-nitrobenzoate (28 g) in acetone (250 mL) is treated portionwise with sodium thiomethoxide (10 g) and the mixture is stirred overnight at room temperature. After filtration, the solution is concentrated and water (300 mL) is added to the residue. The yellow solid is filtered off and subjected to flash chromatography eluting with a mixture of diethyl ether and pentane (1:4 v/v), to give methyl 4-methylthio-3-nitrobenzoate (18.5 g), in the form of a yellow solid, m.p. 118°-120° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-fluoro-3-nitrobenzoate (13.6 g) was added over 10 minutes to a stirred solution of sodium thiomethoxide (4.8 g) in 1,3-dimethyl-2-imidazolidinone (100 ml). The dark brown solution was stirred for 2 hours and was then heated on a steam bath for 2.5 hours. After cooling, the solution was poured into water (1.0 liter) and was extracted with diethyl ether (300 ml and then 2×200 ml). The ether solution was washed with water (2×250 ml), was dried over magnesium sulphate and was then concentrated in vacuo to leave an orange slurry. Crystallization from methanol provided methyl 4-methylthio-3-nitrobenzoate (3.45 g), m.p. 118°-120° C. [Elemental analysis: C,47.8; H,3.9; N,6.2; S,13.7%; calculated: C,47.58; H,3.96; N,6.17; S,14.1%].
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

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